Cas no 111950-43-7 (4H-3,9a-Methano-1-benzoxepin-4-one,7,10-bis(acetyloxy)-5a-[(acetyloxy)methyl]-5,6-bis(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-,(3R,5S,5aS,6R,7S,9S,9aS,10R)-)
![4H-3,9a-Methano-1-benzoxepin-4-one,7,10-bis(acetyloxy)-5a-[(acetyloxy)methyl]-5,6-bis(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-,(3R,5S,5aS,6R,7S,9S,9aS,10R)- structure](https://it.kuujia.com/scimg/cas/111950-43-7x500.png)
111950-43-7 structure
Nome del prodotto:4H-3,9a-Methano-1-benzoxepin-4-one,7,10-bis(acetyloxy)-5a-[(acetyloxy)methyl]-5,6-bis(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-,(3R,5S,5aS,6R,7S,9S,9aS,10R)-
Numero CAS:111950-43-7
MF:C35H38O13
MW:666.668431758881
CID:214929
4H-3,9a-Methano-1-benzoxepin-4-one,7,10-bis(acetyloxy)-5a-[(acetyloxy)methyl]-5,6-bis(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-,(3R,5S,5aS,6R,7S,9S,9aS,10R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4H-3,9a-Methano-1-benzoxepin-4-one,7,10-bis(acetyloxy)-5a-[(acetyloxy)methyl]-5,6-bis(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-,(3R,5S,5aS,6R,7S,9S,9aS,10R)-
- 4H-3,9a-Methano-1-benzoxepin-4-one,7,10-bis(acetyloxy)-5a-[(acetyloxy)methyl]-5,6-bis(benzoyloxy)octahydro-9-hydroxy-2,2,9-tr
- 4H-3,9a-Methano-1-benzoxepin-4-one,7,10-bis(acetyloxy)-5a-[(acetyloxy)methyl]-5,6-bis(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-,[3R-(3a,5a,5aa,6a,7a,9b,9aa,10R*)]-
- Triptofordin E
- 4H-3,9a-Methano-1-benzoxepin-4-one, 7,10-bis(acetyloxy)-5a-[(acetyloxy)methyl]-5,6-bis(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-, (3R,5S,5aS,6R,7S,9S,9aS,10R)-
-
- Inchi: 1S/C35H38O13/c1-19(36)43-18-34-27(46-30(40)22-13-9-7-10-14-22)24(44-20(2)37)17-33(6,42)35(34)28(45-21(3)38)25(32(4,5)48-35)26(39)29(34)47-31(41)23-15-11-8-12-16-23/h7-16,24-25,27-29,42H,17-18H2,1-6H3/t24-,25+,27-,28+,29+,33-,34-,35-/m0/s1
- Chiave InChI: YBVNNKHLQUZXTL-DDEUFHSZSA-N
- Sorrisi: O1[C@]23[C@H](OC(C)=O)[C@@]([H])(C(=O)[C@@H](OC(=O)C4=CC=CC=C4)[C@]2(COC(C)=O)[C@@H](OC(=O)C2=CC=CC=C2)[C@@H](OC(C)=O)C[C@@]3(O)C)C1(C)C
Proprietà calcolate
- Massa esatta: 666.23124
Proprietà sperimentali
- Densità: 1.37±0.1 g/cm3(Predicted)
- Punto di ebollizione: 723.0±60.0 °C(Predicted)
- PSA: 178.03
- pka: 13.09±0.70(Predicted)
4H-3,9a-Methano-1-benzoxepin-4-one,7,10-bis(acetyloxy)-5a-[(acetyloxy)methyl]-5,6-bis(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-,(3R,5S,5aS,6R,7S,9S,9aS,10R)- Letteratura correlata
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
111950-43-7 (4H-3,9a-Methano-1-benzoxepin-4-one,7,10-bis(acetyloxy)-5a-[(acetyloxy)methyl]-5,6-bis(benzoyloxy)octahydro-9-hydroxy-2,2,9-trimethyl-,(3R,5S,5aS,6R,7S,9S,9aS,10R)-) Prodotti correlati
- 98751-77-0(Paeonilactone C)
- 1955524-26-1(1H-1,2,3-Triazole-4-carboxylic acid, 1-ethyl-, hydrochloride (1:1))
- 345613-89-0(N-5-(2-chlorophenyl)-1,3,4-thiadiazol-2-ylpentanamide)
- 2034251-97-1(3-{[1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile)
- 898055-78-2(1-(2,6-Dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine)
- 1853012-87-9(Methanesulfonamide, N-(4-chlorobutyl)-N-methyl-)
- 896350-10-0(3-(4-fluorophenyl)sulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide)
- 1286743-86-9(2-(Pentafluoroethyloxy)ethylamine hydrochloride)
- 1261814-34-9(5'-Iodo-3'-methyl-2,4,5-trichlorobiphenyl)
- 2416233-70-8(8,8-dimethyl-5,6,7,8-tetrahydroquinolin-5-one hydrochloride)
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
